(6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid

Description

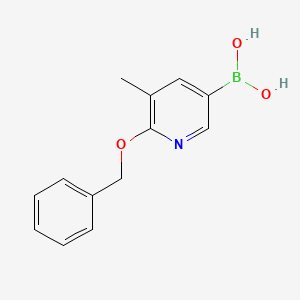

(6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid (CAS: 913835-52-6) is a boronic acid derivative with the molecular formula C₁₃H₁₄BNO₃ and a molecular weight of 243.07 g/mol . Structurally, it features a pyridine ring substituted with a benzyloxy group at the 6-position, a methyl group at the 5-position, and a boronic acid moiety at the 3-position (Figure 1). This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in protocols for analogous pyridinylboronic acids .

Its benzyloxy and methyl substituents confer unique electronic and steric properties, making it relevant for applications in medicinal chemistry (e.g., protease inhibition ) and materials science (e.g., glucose-responsive systems ). The boronic acid group enables dynamic covalent interactions with diols, a feature exploited in targeted drug delivery and biosensing .

Properties

IUPAC Name |

(5-methyl-6-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSHWFVWTSYSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695532 | |

| Record name | [6-(Benzyloxy)-5-methylpyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356087-42-7 | |

| Record name | B-[5-Methyl-6-(phenylmethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Benzyloxy)-5-methylpyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halopyridine and a boronic ester or boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include boronate esters, boronic anhydrides, and various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form biaryl compounds .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable complexes with diols and other molecules makes it useful in various applications .

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes or alter the function of proteins. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison with Pyridinylboronic Acid Derivatives

| Compound Name | Substituents (Pyridine Ring) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid | 6-benzyloxy, 5-methyl, 3-boronic acid | 243.07 | High steric bulk, moderate lipophilicity |

| (6-(Hexyloxy)pyridin-3-yl)boronic acid | 6-hexyloxy, 3-boronic acid | 223.08 | Increased lipophilicity (long alkyl chain) |

| 2-Bromopyridine-5-yl-boronic acid | 2-bromo, 5-boronic acid | 200.81 | Electron-withdrawing bromo group |

| (3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid | Benzyloxy, fluoro, methyl on benzene | 274.11 | Aromatic ring variation, enhanced polarity |

Key Observations :

- Benzyloxy vs.

- Positional Isomerism : The 3-boronic acid position on pyridine (vs. 2- or 5-) enhances binding to biomolecules like serine proteases, as seen in boronic acid inhibitors of penicillin-binding proteins .

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Properties

Key Findings :

- Lower pKa : The main compound’s pKa (~8.2) is lower than 3-AcPBA (9.2) and 4-MCPBA (8.9), making it more suitable for physiological applications where binding to diols (e.g., glucose) at pH 7.4 is critical .

- Electronic Effects : The benzyloxy group donates electron density via resonance, stabilizing the boronate anion and reducing Lewis acidity compared to fluoro-substituted analogs . Computational studies on related (2-benzyloxy-pyrimidin-5-yl)boronic acid reveal a dipole moment of 1.20 Debye, indicating moderate polarity .

Key Insights :

- Anticancer Activity: Boronic acids with aromatic substituents (e.g., PKP2) show moderate cytotoxicity, but the main compound’s methyl and benzyloxy groups may reduce nonspecific interactions, improving selectivity .

Biological Activity

(6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzyloxy group and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids often act as enzyme inhibitors. They can inhibit key metabolic enzymes, which may lead to alterations in metabolic pathways.

- Targeting Protein Interactions : The compound may interact with specific proteins, disrupting their function and influencing cellular processes.

Antioxidant Activity

Research has indicated that boronic acids exhibit significant antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.

| Activity | IC50 Value | Cell Line |

|---|---|---|

| Cytotoxicity | 18.76 ± 0.62 µg/mL | MCF-7 |

| Antioxidant | 0.14 ± 0.01 µg/mL | DPPH Scavenging |

Antibacterial Activity

The compound has also shown promising antibacterial properties against various strains of bacteria, including Escherichia coli. This activity is essential for developing new antimicrobial agents in the face of rising antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.50 mg/mL |

| S. aureus | Not specified |

Research Findings and Case Studies

- In Vivo Studies : In animal models, the compound demonstrated the ability to modulate metabolic pathways related to fatty acid synthesis and oxidation. Specifically, it inhibited acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels, which is beneficial for managing metabolic syndrome.

- Formulation Studies : Recent formulations incorporating this compound into creams have shown enhanced biological activity without significant toxicity to healthy cells, indicating its potential for dermatological applications.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar pyridine-based compounds have revealed that modifications to the structure can significantly enhance biological activity, suggesting avenues for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.